1-(1-Naphthylmethyl)piperazine
Overview
Description
1-(1-Naphthylmethyl)piperazine is a chemical compound with the molecular formula C15H18N2. It is known for its role as an efflux pump inhibitor, which makes it significant in the field of antimicrobial resistance research. This compound has been studied for its potential to enhance the efficacy of antibiotics by inhibiting the efflux mechanisms that bacteria use to expel these drugs, thereby overcoming multidrug resistance .
Mechanism of Action
Target of Action
1-(1-Naphthylmethyl)piperazine (NMP) primarily targets efflux pumps in bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells. They are particularly recognized for their role in antibiotic resistance . The overexpression of these pumps can lead to multidrug resistance (MDR) in bacteria .
Mode of Action
NMP acts as an efflux pump inhibitor (EPI). It inhibits the action of efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells . This inhibition can help overcome MDR in bacteria . NMP interacts with the efflux pumps and causes retention of antibiotics within the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by NMP is the efflux pump-mediated drug transport pathway . Efflux pumps can transport various substrates, including antibiotics, out of the cell. They play a crucial role in multidrug resistance (MDR) of bacteria . By inhibiting these pumps, NMP disrupts this pathway, leading to increased intracellular concentrations of antibiotics .
Pharmacokinetics
It’s known that the compound can interact with bacterial cells to inhibit efflux pumps, suggesting it has bioavailability .
Result of Action
The inhibition of efflux pumps by NMP leads to increased intracellular concentrations of antibiotics, enhancing their efficacy against bacteria . This can help overcome antibiotic resistance in bacteria that have developed MDR due to efflux pump overexpression .
Action Environment
The action of NMP can be influenced by environmental factors. For instance, the concentration of NMP can affect its ability to inhibit efflux pumps . At higher concentrations, NMP can cause membrane destabilization in bacteria, leading to cell death . At lower concentrations, nmp can inhibit efflux activity without causing significant membrane damage .
Biochemical Analysis
Biochemical Properties
1-(1-Naphthylmethyl)piperazine plays a significant role in biochemical reactions, particularly as an efflux pump inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of resistance-nodulation-cell division (RND) type efflux pumps in bacteria, which are responsible for extruding a wide range of antibiotics and other toxic compounds out of the cell . This inhibition leads to an increased intracellular concentration of these compounds, thereby enhancing their efficacy. The compound also interacts with other efflux pump inhibitors like Phe-Arg-β-naphthylamide, suggesting a potential synergistic effect .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In bacterial cells, it reverses multidrug resistance by inhibiting efflux pumps, leading to increased susceptibility to antibiotics . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to down-regulate the expression of genes involved in the envelope stress response and repair systems in Klebsiella pneumoniae, leading to membrane destabilization and reduced biofilm formation . Additionally, it influences the intracellular accumulation of ethidium bromide, further confirming its role in efflux pump inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with efflux pumps in bacterial cells. It binds to the efflux pump proteins, inhibiting their function and preventing the extrusion of antibiotics and other toxic compounds . This binding interaction leads to an increased intracellular concentration of these compounds, thereby enhancing their efficacy. The compound also affects the membrane potential and β-lactamase activity, contributing to its overall inhibitory effect on efflux pumps . Furthermore, it has been shown to down-regulate the expression of genes involved in the envelope stress response, leading to membrane destabilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that it consistently reduces the minimum inhibitory concentration (MIC) of various antibiotics in bacterial cells, indicating its sustained inhibitory effect on efflux pumps . The extent of its effect may vary depending on the bacterial species and the specific efflux pump being targeted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits efflux pumps without causing significant toxicity . At higher doses, it can cause membrane damage and other adverse effects . For instance, in studies involving Salmonella, the compound reduced the MIC of tetracycline by 16 to 32-fold at a concentration of 250 μg/mL, but caused membrane damage at a concentration of 1000 μg/mL . These findings highlight the importance of optimizing the dosage to achieve the desired effect while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to efflux pump inhibition. It interacts with enzymes and cofactors involved in the metabolism of antibiotics and other toxic compounds . The compound has been shown to affect the metabolic flux and metabolite levels in bacterial cells, leading to changes in cellular metabolism . For example, it down-regulates the lsr operon, which is responsible for the production of autoinducer-2 and biofilm formation in Klebsiella pneumoniae .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound is known to inhibit efflux pumps, leading to increased intracellular accumulation of antibiotics and other toxic compounds . This increased accumulation enhances the efficacy of these compounds and contributes to the overall inhibitory effect of this compound . Additionally, the compound’s distribution within the cell is influenced by its ability to destabilize the membrane, leading to changes in membrane potential and β-lactamase activity .
Subcellular Localization
This compound is primarily localized in the cell membrane, where it exerts its inhibitory effect on efflux pumps . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it has been shown to localize in the inner and outer membranes of bacterial cells, leading to membrane destabilization and changes in membrane potential . This subcellular localization is crucial for its function as an efflux pump inhibitor and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthylmethyl)piperazine can be synthesized through a reaction between 1-chloromethylnaphthalene and piperazine. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Naphthylmethylpiperazine oxides.
Reduction: Reduced forms of naphthylmethylpiperazine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(1-Naphthylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in combination with antibiotics to treat multidrug-resistant bacterial infections.
Comparison with Similar Compounds
1-(1-Naphthylmethyl)piperazine is unique compared to other efflux pump inhibitors due to its specific structure and mode of action. Similar compounds include:
Phe-Arg-β-naphthylamide: Another efflux pump inhibitor with a different structure and spectrum of activity.
Paroxetine: Known for its efflux pump inhibitory properties when conjugated with antibiotics.
Quinoline and Pyridine Analogs: These compounds have been studied for their potential as efflux pump inhibitors and have shown promising results in combination with antibiotics.
This compound stands out due to its moderate activity in reversing multidrug resistance in various bacterial species and its potential use in clinical settings .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYDREHWXXUUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961056 | |
Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40675-81-8 | |
Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-Naphthylmethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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